PSMA-617 Linker
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Overview
Description
PSMA-617 Linker is a compound that plays a crucial role in the field of radiopharmaceuticals, particularly in the treatment of prostate cancer. It is a high-affinity ligand for the prostate-specific membrane antigen (PSMA), which is significantly up-regulated in metastatic prostate cancer cells. This compound is used to create radioligands, such as Lutetium-177 PSMA-617, which deliver targeted radiation therapy to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazole [4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a condensing agent in the presence of triethylamine . The resulting compound is then purified and characterized to ensure high purity and yield.
Industrial Production Methods
Industrial production of PSMA-617 Linker typically involves automated radiosynthesis processes. For example, the radiolabelling of PSMA-617 derivatives with fluorine-18 via [18F]AlF2+ chelation has been successfully automated, resulting in high radiochemical yield and purity suitable for clinical studies .
Chemical Reactions Analysis
Types of Reactions
PSMA-617 Linker undergoes various chemical reactions, including:
Substitution Reactions:
Complexation Reactions: Binding with radionuclides such as Lutetium-177 or Fluorine-18 to form radioligands.
Common Reagents and Conditions
Condensing Agents: HATU in the presence of triethylamine for coupling reactions.
Chelating Agents: NODA and RESCA for radiolabelling.
Major Products
The major products formed from these reactions include radioligands like Lutetium-177 PSMA-617 and Fluorine-18 PSMA-617, which are used in targeted radiotherapy and imaging .
Scientific Research Applications
PSMA-617 Linker has a wide range of scientific research applications, including:
Mechanism of Action
PSMA-617 Linker exerts its effects by binding to the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. This binding facilitates the internalization of the radioligand into the cancer cells, delivering targeted β-radiation that induces cell death. The compound also affects the expression of cell cycle regulators, leading to cell-growth arrest and potentiation of radiation-induced cell death .
Comparison with Similar Compounds
Similar Compounds
PSMA-11: Another PSMA-targeting ligand used for diagnostic imaging.
PSMA-1007: A compound with a similar structure and biodistribution to PSMA-617.
CA028, CA029, CA030: Novel PSMA ligands with modified chelator moieties.
Uniqueness
PSMA-617 Linker is unique due to its high binding affinity, excellent pharmacokinetic properties, and ability to form stable radioligands with both therapeutic and diagnostic applications .
Properties
IUPAC Name |
2-[[5-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWCOTSIOATVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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